An In-depth Technical Guide to N-Acetylphytosphingosine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N-Acetylphytosphingosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylphytosphingosine (NAPS) is a crucial bioactive lipid belonging to the ceramide family, playing a pivotal role in the structural integrity and signaling functions of the skin's epidermal barrier. As an acetylated derivative of phytosphingosine (B30862), NAPS exhibits unique physicochemical and biological properties that are of significant interest in dermatology, cosmetology, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for the study of N-Acetylphytosphingosine. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin care formulation.
Chemical Structure and Identification
N-Acetylphytosphingosine is a complex lipid composed of a phytosphingosine backbone N-acylated with an acetyl group. Phytosphingosine is an 18-carbon aliphatic chain with three hydroxyl groups and an amino group. The acetylation occurs at the amino group on the second carbon atom.
Chemical Formula: C₂₀H₄₁NO₄[1][2]
Molecular Weight: 359.54 g/mol [1][2][3]
IUPAC Name: N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)acetamide
Synonyms: N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol, N-C2:0-Phytoceramide, C2 Phytoceramide[1]
Chemical Structure:
Caption: Chemical structure of N-Acetylphytosphingosine.
Physicochemical Properties
Quantitative physicochemical data for N-Acetylphytosphingosine is not extensively reported in the literature. The following table summarizes the available information, with some data for the related precursor molecule, phytosphingosine, provided for reference.
| Property | Value | Reference |
| Appearance | White crystalline powder or neat solid.[1][3] | |
| Melting Point | Data not available for N-Acetylphytosphingosine. (Phytosphingosine: 102 °C)[4] | |
| Boiling Point | Data not available for N-Acetylphytosphingosine. (Phytosphingosine: 483.7 ± 40.0 °C, predicted)[5][6] | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695). (Phytosphingosine is soluble in ethanol up to 2 mg/mL).[4][7] | |
| logP | Data not available for N-Acetylphytosphingosine. (Phytosphingosine: 6.2 at 22°C)[4] | |
| Storage | Store at -20°C for long-term storage. For short-term, store in a well-ventilated, dry place at 2-8°C, protected from direct sunlight.[1] |
Biological Properties and Functions
N-Acetylphytosphingosine is a key component of the skin's stratum corneum and exhibits a range of biological activities.
-
Skin Barrier Function: As a ceramide, NAPS is integral to the lipid lamellae of the stratum corneum, which forms the primary barrier against water loss and external insults. It helps to maintain skin hydration and integrity.[1]
-
Anti-Inflammatory Activity: N-Acetylphytosphingosine has demonstrated anti-inflammatory properties. It can suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes.[2] It has also been shown to reduce inflammation in keratinocytes.[2]
-
Antimicrobial Properties: Phytosphingosine, the precursor to NAPS, is known to have antimicrobial activity, which may be retained in its acetylated form, contributing to the skin's defense against microorganisms.
-
Cell Signaling: N-Acetylphytosphingosine is involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2]
Signaling Pathways
N-Acetylphytosphingosine, as a ceramide, is implicated in several key signaling pathways that regulate inflammation and cellular responses.
Inhibition of NF-κB Signaling Pathway
Phytosphingosine and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.
Caption: N-Acetylphytosphingosine inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses that can be modulated by phytosphingosine derivatives.
Caption: N-Acetylphytosphingosine modulates the MAPK signaling pathway.
Regulation of Cyclooxygenase-2 (COX-2) Pathway
N-Acetylphytosphingosine has been shown to suppress the production of prostaglandin E2, which is synthesized via the COX-2 pathway.
Caption: N-Acetylphytosphingosine regulates the Cyclooxygenase-2 pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of N-Acetylphytosphingosine are not widely published. The following protocols are proposed based on established methods for related compounds.
Synthesis of N-Acetylphytosphingosine
This protocol describes a general method for the N-acetylation of phytosphingosine.
Materials:
-
Phytosphingosine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol (B129727) gradient)
Procedure:
-
Dissolve phytosphingosine in a suitable solvent such as pyridine or a mixture of DCM and a base like triethylamine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure N-Acetylphytosphingosine.
Purification and Analysis
Purification Workflow:
Caption: General workflow for the purification of N-Acetylphytosphingosine.
High-Performance Liquid Chromatography (HPLC) Analysis:
A reverse-phase HPLC method can be adapted for the analysis of N-Acetylphytosphingosine.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of methanol and water, or acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 30-40 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR and ¹³C-NMR spectroscopy are essential for structural confirmation.
-
¹H-NMR: Expected signals would include those for the long aliphatic chain, the methine protons adjacent to the hydroxyl and amide groups, the N-H proton of the amide, and the methyl protons of the acetyl group.
-
¹³C-NMR: Expected signals would include those for the carbons of the aliphatic chain, the carbons bearing the hydroxyl groups, the carbon attached to the nitrogen, and the carbonyl and methyl carbons of the acetyl group.
Mass Spectrometry (MS):
Mass spectrometry is used for molecular weight determination and structural elucidation.
-
Ionization: Electrospray ionization (ESI) is a suitable method.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. Expected fragmentation would involve cleavage of the C-C bonds of the aliphatic chain and cleavage around the amide and hydroxyl groups.
Conclusion
N-Acetylphytosphingosine is a bioactive lipid with significant importance for skin health and cellular signaling. Its role in maintaining the skin barrier and its anti-inflammatory properties make it a compound of great interest for therapeutic and cosmetic applications. This technical guide provides a foundational understanding of its chemical and biological characteristics and offers a starting point for researchers to develop and refine experimental protocols for its study. Further research is warranted to fully elucidate its quantitative physicochemical properties and to establish standardized analytical methods.
References
- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 3. larodan.com [larodan.com]
- 4. Phytosphingosine | 554-62-1 [chemicalbook.com]
- 5. phytosphingosine CAS#: 13552-11-9 [m.chemicalbook.com]
- 6. 13552-11-9 CAS MSDS (phytosphingosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
